2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-(5-bromothiophen-2-yl)methylene-4H-thieno[2,3-b]pyrrol-5(6H)-one with ethanamine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: This compound shares the thieno[2,3-b]pyrrole core structure and is studied for its biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another similar compound with potential therapeutic applications.
6H-Benzo[4,5]thieno[2,3-b]indole: This compound is used in the development of organic electronic materials.
Uniqueness
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2S |
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Molecular Weight |
202.71 g/mol |
IUPAC Name |
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2S.ClH/c9-3-1-6-5-10-8-7(6)2-4-11-8;/h2,4-5,10H,1,3,9H2;1H |
InChI Key |
GVPYWSZJEPXQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN2)CCN.Cl |
Origin of Product |
United States |
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